molecular formula C8H11Br B14258296 1-Bromo-4-ethylhexa-1,3,5-triene CAS No. 378185-00-3

1-Bromo-4-ethylhexa-1,3,5-triene

Cat. No.: B14258296
CAS No.: 378185-00-3
M. Wt: 187.08 g/mol
InChI Key: AZSRFSXOBLFNSN-UHFFFAOYSA-N
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Description

1-Bromo-4-ethylhexa-1,3,5-triene is an organic compound with the molecular formula C8H11Br. It consists of a bromine atom attached to a hexa-1,3,5-triene backbone with an ethyl group at the fourth position. This compound is notable for its conjugated system of double bonds, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethylhexa-1,3,5-triene can be synthesized through various methods. One common approach involves the bromination of 4-ethylhexa-1,3,5-triene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethylhexa-1,3,5-triene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction Reactions: Reduction can lead to the formation of alkanes or alkenes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products:

    Substitution: 4-ethylhexa-1,3,5-triene derivatives with different functional groups.

    Oxidation: Epoxides or alcohols.

    Reduction: Alkanes or alkenes.

Scientific Research Applications

1-Bromo-4-ethylhexa-1,3,5-triene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethylhexa-1,3,5-triene involves its ability to participate in various chemical reactions due to its conjugated system of double bonds. The bromine atom can act as a leaving group, facilitating substitution reactions. The compound’s conjugated system also allows for electron delocalization, which can influence its reactivity and stability.

Comparison with Similar Compounds

    Hexa-1,3,5-triene: Lacks the bromine and ethyl substituents.

    1-Bromohexa-1,3,5-triene: Similar structure but without the ethyl group.

    4-Ethylhexa-1,3,5-triene: Similar structure but without the bromine atom.

Uniqueness: 1-Bromo-4-ethylhexa-1,3,5-triene is unique due to the presence of both the bromine atom and the ethyl group, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

378185-00-3

Molecular Formula

C8H11Br

Molecular Weight

187.08 g/mol

IUPAC Name

1-bromo-4-ethylhexa-1,3,5-triene

InChI

InChI=1S/C8H11Br/c1-3-8(4-2)6-5-7-9/h3,5-7H,1,4H2,2H3

InChI Key

AZSRFSXOBLFNSN-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC=CBr)C=C

Origin of Product

United States

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